An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid
An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a heterocyclic compound of significant interest in the pharmaceutical and chemical industries. It is a crucial intermediate in the synthesis of various compounds, most notably the cephalosporin antibiotic Cefodizime.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and analytical data.
Chemical and Physical Properties
2-Mercapto-4-methyl-5-thiazoleacetic acid is a white to pale yellow crystalline powder.[3] It is characterized by the presence of a thiazole ring, a mercapto group, a methyl group, and a carboxylic acid moiety.[2]
Table 1: Physicochemical Properties of 2-Mercapto-4-methyl-5-thiazoleacetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₂S₂ | [2][4] |
| Molecular Weight | 189.26 g/mol | [2][4] |
| Melting Point | 207 °C (decomposes) | [4] |
| Boiling Point | 363.4 °C at 760 mmHg | [3] |
| Appearance | White to light yellow crystal powder | [3] |
| CAS Number | 34272-64-5 | [2][4] |
| Synonyms | (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid, MMTA | [2] |
Synthesis Protocols
Two primary methods for the synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic acid have been reported.
Method 1: Synthesis from Levulinic Acid
This method involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[3]
Experimental Protocol:
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Bromination of Levulinic Acid: To a solution of levulinic acid (1 mole) in carbon tetrachloride, add sodium bromide (1.2 moles). Slowly add hydrogen peroxide (1.5 moles) to the mixture while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
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Cyclization Reaction: To the crude bromo-levulinic acid, add a solution of ammonium dithiocarbamate (1.1 moles) and sodium carbonate (1.1 moles) in water. Heat the mixture to 60-70°C and stir for 4-5 hours.
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Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with cold water, and then recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture to yield pure 2-Mercapto-4-methyl-5-thiazoleacetic acid.
Caption: Workflow for the multi-step synthesis of the target compound.
Analytical Data
While specific spectral data is not widely published in publicly available literature, typical analytical characterization for this compound would involve the following techniques. The expected spectral features are outlined below based on its chemical structure.
Table 2: Expected Spectroscopic Data for 2-Mercapto-4-methyl-5-thiazoleacetic Acid
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3 ppm), methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), a broad signal for the carboxylic acid proton, and a broad signal for the mercapto/thiol proton. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the thiazole ring. The thione carbon (C=S) would appear at a characteristic downfield shift. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, C-H stretches, C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of the thiazole ring, and a C=S stretch. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (189.26 g/mol ) and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding the direct biological activities or the specific signaling pathways modulated by 2-Mercapto-4-methyl-5-thiazoleacetic acid itself. Its primary documented biological relevance is as a key building block in the synthesis of Cefodizime, a third-generation cephalosporin antibiotic. The biological activity of Cefodizime is well-established and involves the inhibition of bacterial cell wall synthesis.
Some studies on related 2-mercaptobenzothiazole derivatives have reported antimicrobial and antifungal activities, as well as inhibitory effects on various enzymes. However, direct evidence for such activities for 2-Mercapto-4-methyl-5-thiazoleacetic acid is not yet available.
Applications in Research and Development
The principal application of 2-Mercapto-4-methyl-5-thiazoleacetic acid is in the pharmaceutical industry as a critical starting material for the synthesis of Cefodizime. [1]Additionally, it has been utilized in materials science and analytical chemistry.
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Synthesis of Macrocyclic Complexes: It serves as a ligand in the self-assembly of novel organotin macrocyclic complexes.
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Nanoparticle Synthesis: It can be employed as a capping agent in the preparation of fused spherical gold nanoparticles. [4]* Analytical Reagent: It has been used as a reagent for the determination of hydroxylamine. [2] Relationship of Applications
Caption: Key application areas of 2-Mercapto-4-methyl-5-thiazoleacetic acid.
Conclusion
2-Mercapto-4-methyl-5-thiazoleacetic acid is a valuable heterocyclic compound with established importance in pharmaceutical synthesis and emerging applications in other scientific fields. This guide has provided a detailed overview of its chemical properties, synthesis, and known applications. Further research into its potential direct biological activities and involvement in cellular signaling pathways could unveil new therapeutic or research applications for this versatile molecule.
